molecular formula C15H9NO B8652173 5-Cyano-2-phenyl-benzo[b]furan CAS No. 79008-77-8

5-Cyano-2-phenyl-benzo[b]furan

Cat. No.: B8652173
CAS No.: 79008-77-8
M. Wt: 219.24 g/mol
InChI Key: AJLXGBHFRPBXAJ-UHFFFAOYSA-N
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Description

5-Cyano-2-phenyl-benzo[b]furan is a benzofuran derivative featuring a fused benzene-furan core with a cyano (-CN) group at the 5-position and a phenyl substituent at the 2-position. This structural framework confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. Such derivatives are often synthesized via palladium-catalyzed cross-coupling reactions or halogenation protocols, as exemplified in related compounds (e.g., 5-bromo- or 5-cyano-substituted benzoxazole-furan hybrids) .

Properties

CAS No.

79008-77-8

Molecular Formula

C15H9NO

Molecular Weight

219.24 g/mol

IUPAC Name

2-phenyl-1-benzofuran-5-carbonitrile

InChI

InChI=1S/C15H9NO/c16-10-11-6-7-14-13(8-11)9-15(17-14)12-4-2-1-3-5-12/h1-9H

InChI Key

AJLXGBHFRPBXAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(O2)C=CC(=C3)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

Key Analogs :

2-(5-Cyanobenzoxazol-2-yl)-5-(4-cyanophenyl)furan (Compound 9) : Contains dual cyano groups on benzoxazole and phenyl rings. Synthesized via Suzuki-Miyaura coupling with Pd(PPh₃)₄, yielding 90% purity after chromatographic purification.

2-(5-Cyanobenzoxazol-2-yl)furan (Compound 7) : Lacks the 4-cyanophenyl substituent, reducing steric bulk. Molecular formula: C₁₂H₆N₂O₂ (68.57% C, 2.88% H, 13.33% N). Bromination at the 5-position (to form 5-Bromo-2-(5-cyanobenzoxazol-2-yl)furan) introduces steric hindrance, altering reactivity in downstream applications.

C-Series Decarboxylation Products :

  • NMR data (¹H and ¹³C) reveal distinct chemical shifts for furan α-carbons (e.g., δ = 107–112 ppm), lower than typical furan derivatives, indicating electronic perturbation from adjacent substituents.
  • Heteronuclear coupling (¹J = 180.8 Hz) confirms furan ring formation but highlights structural deviations compared to simpler analogs.

Spectroscopic Distinctions
  • NMR Shifts: Furan α-carbons in 5-Cyano-2-phenyl-benzo[b]furan are expected at δ ≈ 107–112 ppm (¹³C), closer to decarboxylated analogs than parent furans . Benzoxazole-containing analogs (e.g., Compound 7) show downfield shifts for aromatic protons (δH = 7.8–8.2 ppm) due to electron-withdrawing cyano groups .
  • Mass Spectrometry : Exact mass for Compound 7: 210.0423 g/mol (C₁₂H₆N₂O₂), aligning with theoretical calculations .

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